molecular formula C14H10ClNO3 B8380889 4-(2-Chloro-4-formyl-phenoxy)-benzamide

4-(2-Chloro-4-formyl-phenoxy)-benzamide

Cat. No.: B8380889
M. Wt: 275.68 g/mol
InChI Key: XEDXRTCYUMVXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-formyl-phenoxy)-benzamide is a useful research compound. Its molecular formula is C14H10ClNO3 and its molecular weight is 275.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

4-(2-chloro-4-formylphenoxy)benzamide

InChI

InChI=1S/C14H10ClNO3/c15-12-7-9(8-17)1-6-13(12)19-11-4-2-10(3-5-11)14(16)18/h1-8H,(H2,16,18)

InChI Key

XEDXRTCYUMVXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 3-chloro-4-fluorobenzaldehyde (3.28 g, 20.7 mmol), 4-hydroxybenzamide (3.12 g, 22.7 mmol), potassium carbonate (4.29 g, 31.0 mmol) and dimethylacetamide (80 mL) in a flask. Heat the reaction to 100° C. for 3 hours. Let cool to ambient (room) temperature and pour into water (200 mL). After trituration, filter the solid formed and dry on a vacuum pump to obtain the product (5.35 g, 94%). 1H NMR (DMSO-d6) 9.94 (s, 1H), 8.13 (d, J=1.7 Hz, 1H), 7.98 (bs, 1H), 7.94 (d, J=8.5 Hz, 2H), 7.88 (dd, J=1.7 Hz, 8.5 Hz, 1H), 7.36 (bs, 1H), 7.21 (d, J=8.5 Hz, 1H), 7.14 (d, J=8.5 Hz, 2H).
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
94%

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